3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11480513
InChI: InChI=1S/C17H17N5O3S/c23-14(19-17-21-20-15(26-17)13-6-3-9-25-13)7-8-22-10-18-12-5-2-1-4-11(12)16(22)24/h1-2,4-5,10,13H,3,6-9H2,(H,19,21,23)
SMILES: C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.4 g/mol

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

CAS No.:

Cat. No.: VC11480513

Molecular Formula: C17H17N5O3S

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide -

Specification

Molecular Formula C17H17N5O3S
Molecular Weight 371.4 g/mol
IUPAC Name N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide
Standard InChI InChI=1S/C17H17N5O3S/c23-14(19-17-21-20-15(26-17)13-6-3-9-25-13)7-8-22-10-18-12-5-2-1-4-11(12)16(22)24/h1-2,4-5,10,13H,3,6-9H2,(H,19,21,23)
Standard InChI Key GGYWWPMFIRTJKD-UHFFFAOYSA-N
SMILES C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O
Canonical SMILES C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Introduction

The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene)propanamide is a complex organic molecule that integrates several pharmacologically active moieties, including quinazoline and thiadiazole rings. This compound is of interest due to its potential biological activities, which can be attributed to the presence of these heterocyclic systems.

Synthesis Steps

  • Quinazoline Core Formation: This often involves condensation reactions between appropriate precursors.

  • Thiadiazole Synthesis: Typically involves the reaction of tetrahydrofuran-2-carboxylic acid derivatives with thiosemicarbazide or similar reagents.

  • Coupling Reaction: The quinazoline and thiadiazole moieties are linked via a propanamide chain, often through amide bond formation.

Biological Activities

The biological activities of 3-(4-oxoquinazolin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene)propanamide can be inferred from its structural components. Quinazolines are known for their anticancer properties, while thiadiazoles have shown antimicrobial and anti-inflammatory activities.

Potential Applications

  • Anticancer Activity: The quinazoline core may exhibit inhibitory effects on certain kinases involved in cancer cell proliferation.

  • Antimicrobial Activity: The thiadiazole ring could contribute to antimicrobial properties, making it useful against bacterial or fungal infections.

  • Anti-inflammatory Activity: Both quinazoline and thiadiazole moieties have been associated with anti-inflammatory effects in various studies.

Research Findings

Research on this specific compound is limited, but studies on similar compounds provide insights into potential biological activities. For instance, quinazoline derivatives have been extensively studied for their anticancer properties, while thiadiazole derivatives have shown promise in antimicrobial applications.

Data Table: Biological Activities of Similar Compounds

Compound TypeBiological ActivityReference
Quinazoline DerivativesAnticancer, Anti-inflammatory
Thiadiazole DerivativesAntimicrobial, Anti-inflammatory
Quinazoline-Thiadiazole HybridsPotential Anticancer and Antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator